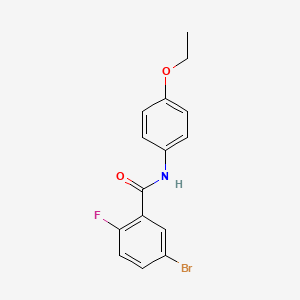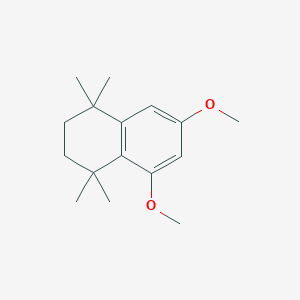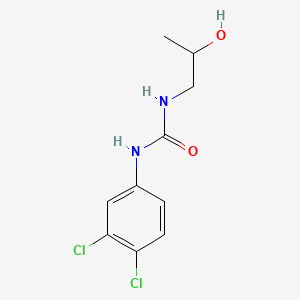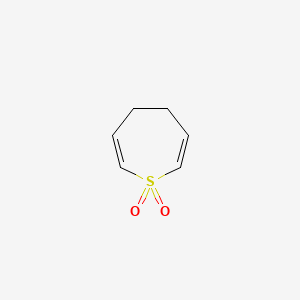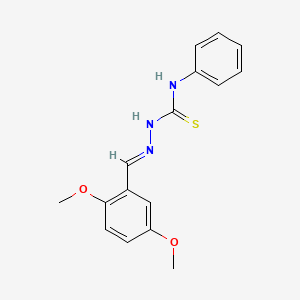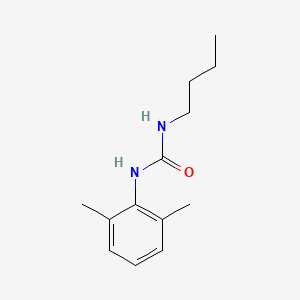
2,3-Dimethoxybenzaldehyde semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C10H13N3O3 It is a derivative of semicarbazone, formed by the condensation reaction between 2,3-dimethoxybenzaldehyde and semicarbazide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzaldehyde semicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol. The mixture is refluxed for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,3-Dimethoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.
Substitution: The methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2,3-Dimethoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for other chemical products.
作用机制
The mechanism of action of 2,3-dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity.
相似化合物的比较
- 2,5-Dimethoxybenzaldehyde semicarbazone
- 3,4-Dimethoxybenzaldehyde semicarbazone
- 4-Methoxybenzaldehyde semicarbazone
Comparison: 2,3-Dimethoxybenzaldehyde semicarbazone is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research applications.
属性
CAS 编号 |
6268-66-2 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
[(E)-(2,3-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-5-3-4-7(9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
InChI 键 |
ODCDIBNSAFJIID-WUXMJOGZSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)N |
规范 SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



